molecular formula C13H8ClFO2 B6378347 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% CAS No. 1261986-32-6

5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6378347
CAS RN: 1261986-32-6
M. Wt: 250.65 g/mol
InChI Key: XCLKCZAHCOCJGW-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% (5-CF-2FP) is an aromatic compound that has a wide range of applications in scientific research. It is a white, crystalline solid and has a molecular weight of 290.55 g/mol. 5-CF-2FP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a reagent in various synthetic processes.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is also used as a starting material for the synthesis of various heterocyclic molecules. 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is also used in the synthesis of various fluorescent dyes, which are used in biological imaging. Furthermore, it is used in the synthesis of various polymers and nanomaterials, which are used in various applications, such as medical devices, sensors, and drug delivery systems.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various biochemical and physiological processes. In addition, it may also act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in various biochemical and physiological processes. In addition, it may also act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor, which is involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, it is a stable compound and can be stored for long periods of time without degradation. However, the compound can be toxic if handled improperly, and therefore extreme caution should be taken when handling it. In addition, the compound is susceptible to hydrolysis and should not be exposed to moisture or high temperatures.

Future Directions

There are a number of potential future directions for research involving 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%. One potential area of research is to further investigate the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential applications of the compound in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Another potential area of research is to explore the potential use of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% as a fluorescent dye for biological imaging. Finally, further research is needed to explore the potential use of 5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in the synthesis of various polymers and nanomaterials for use in medical devices, sensors, and drug delivery systems.

Synthesis Methods

5-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% can be synthesized by a two-step process. In the first step, a reaction between 3-chloro-4-fluorobenzaldehyde and formyl chloride yields the desired product. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and is carried out at a temperature of 60-80°C. In the second step, the product is purified by recrystallization from a suitable solvent, such as methanol or ethanol.

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-8(3-4-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKCZAHCOCJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685213
Record name 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-2-formylphenol

CAS RN

1261986-32-6
Record name 3'-Chloro-4'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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